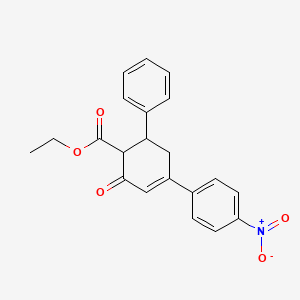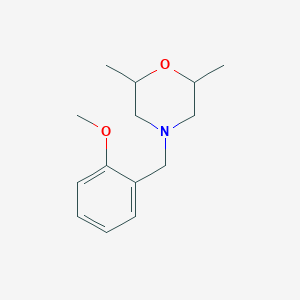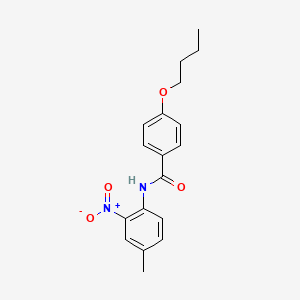![molecular formula C15H15N3O4S B4967273 methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)
methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate, also known as MBPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
Methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate works by undergoing a chemical reaction with ROS, resulting in a fluorescent signal that can be detected using microscopy or spectroscopy. The fluorescence intensity is directly proportional to the amount of ROS present, allowing for quantitative analysis of ROS levels in cells. This mechanism of action has been validated in numerous studies, demonstrating the specificity and sensitivity of this compound for detecting ROS.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study ROS levels in various cell types, including cancer cells, neurons, and immune cells. In addition, this compound has been used to investigate the effects of antioxidants and other compounds on ROS levels, providing insights into potential therapeutic interventions for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate is its high selectivity for ROS, allowing for precise detection and quantification of these molecules in live cells. It is also relatively easy to use and does not require specialized equipment. However, this compound has limitations in terms of its sensitivity and specificity for different types of ROS. It is also not suitable for use in vivo, as it cannot penetrate cell membranes and is rapidly metabolized.
Zukünftige Richtungen
Future research on methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate could focus on developing new derivatives with improved sensitivity and selectivity for different types of ROS. In addition, this compound could be used in combination with other fluorescent probes to study multiple aspects of cellular function simultaneously. Finally, this compound could be used in preclinical studies to investigate the role of oxidative stress in disease progression and to evaluate the efficacy of new therapeutic agents.
Conclusion:
In conclusion, this compound is a valuable tool for studying oxidative stress and related diseases in scientific research. Its selective detection of ROS in live cells has been extensively validated, and it has minimal toxicity and does not interfere with normal cellular processes. However, there are limitations to its sensitivity and specificity, and it is not suitable for use in vivo. Future research on this compound could lead to the development of new derivatives with improved properties and expand its applications in preclinical studies.
Synthesemethoden
The synthesis of methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate involves the reaction of 1,3-benzothiazole-6-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of piperazine and acetic anhydride. The resulting product is then treated with methyl iodide to yield this compound. This method has been optimized for high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate has been widely used in scientific research due to its ability to act as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in various physiological processes, but can also cause oxidative damage to cells and tissues. This compound is able to selectively detect ROS in live cells, making it a valuable tool for studying oxidative stress and related diseases.
Eigenschaften
IUPAC Name |
methyl 2-[4-(1,3-benzothiazole-6-carbonyl)-2-oxopiperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-22-14(20)8-17-4-5-18(7-13(17)19)15(21)10-2-3-11-12(6-10)23-9-16-11/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDOJKMHSGORCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)
